(S)-ethyl 2-amino-3-(3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate
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Overview
Description
(S)-ethyl 2-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound featuring a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s chemical and metabolic stability, lipophilicity, and binding selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be catalyzed by photoredox catalysts such as ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives under visible light irradiation . The reaction conditions are generally mild, operationally simple, and can be performed at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale photoredox catalysis, utilizing efficient and selective introduction of the trifluoromethyl group into diverse skeletons . The use of visible light sources such as fluorescent light bulbs, blue LED lamps, or natural sunlight can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 2-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but generally involve standard laboratory techniques and equipment .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(S)-ethyl 2-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-ethyl 2-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to its targets, leading to increased efficacy . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable in medicinal chemistry.
α-Trifluoromethylstyrene derivatives: Used as synthetic intermediates for more complex fluorinated compounds.
Uniqueness
(S)-ethyl 2-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate is unique due to its chiral nature and the specific arrangement of the trifluoromethyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-[3-[3-(trifluoromethyl)phenyl]phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-2-24-17(23)16(22)10-12-5-3-6-13(9-12)14-7-4-8-15(11-14)18(19,20)21/h3-9,11,16H,2,10,22H2,1H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUDRUKILPBZLX-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)C2=CC(=CC=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=CC=C1)C2=CC(=CC=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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